molecular formula C6H12ClI B110696 1-Chloro-6-iodohexane CAS No. 34683-73-3

1-Chloro-6-iodohexane

Cat. No. B110696
CAS RN: 34683-73-3
M. Wt: 246.52 g/mol
InChI Key: QTJHNJCILMMRIQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated alkanes similar to 1-chloro-6-iodohexane can be achieved through various methods. For instance, chloroiodomethane can be added to terminal alkenes to form chloroiodoalkanes, as demonstrated in the synthesis of 1-chloro-3-iodoheptane from 1-hexene with an 88% yield . This suggests that a similar approach could be used to synthesize 1-chloro-6-iodohexane from an appropriate alkene precursor.

Molecular Structure Analysis

The molecular structure of halogenated compounds can be complex, as seen in the X-ray diffraction analysis of hexachlorotritelluracyclododecane, which exhibits a trigonal bipyramidal geometry . While this compound is not directly related to 1-chloro-6-iodohexane, it highlights the potential for diverse molecular geometries in halogenated compounds.

Chemical Reactions Analysis

The reactivity of halogenated alkanes is influenced by the presence of halogen atoms. For example, 1-chloro-3-iodoheptane can react with dialkyl malonates to give various products, indicating that halogenated alkanes can participate in substitution and addition reactions . Electrochemical reduction studies of similar compounds, such as 1-chloro-6-iodohexane, show that they can undergo reductive cleavage of carbon-halogen bonds, leading to various products including alkanes, alkenes, and dienes 9.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated alkanes can be studied through spectroscopic methods. For example, the vibration spectra of chloroalkanes have been measured, providing information on the normal vibration frequencies and rotational isomerism . Electrochemical studies also reveal the reactivity of dihaloalkanes, such as 1-chloro-6-iodohexane, which can undergo reductive cleavage at carbon electrodes 9. These studies suggest that 1-chloro-6-iodohexane would have similar properties and reactivity patterns.

Scientific Research Applications

Molecular-Based Electronics

1-Chloro-6-iodohexane has been utilized in the synthesis of bifunctional 1-S(acetyl)-tris(pyrazolyl)alkanes. These compounds have been studied in the context of molecule-based electronics. Specifically, magnetic studies of certain complexes containing these alkanes suggest that the -(CH2)6 chains limit intermolecular interactions, influencing the electronic properties of the materials (Li, Parkin, Clérac, & Holmes, 2006).

Electrochemical Reduction

Electrochemical reduction studies of 1-Chloro-6-iodohexane have revealed insights into the reductive cleavage of carbon-halogen bonds. This research is significant in understanding the electrochemical behavior of halogenated hydrocarbons, which are important in various chemical synthesis processes (Mubarak & Peters, 1995).

Reduction Mechanisms

Further electrochemical studies have investigated the reduction of 1-Chloro-6-iodohexane at silver electrodes. These studies have provided detailed insights into the mechanistic pathways of the electrochemical reduction, including observations of one- and two-electron processes (Rose, 2016).

Physical Properties Analysis

Research on the physical properties of related compounds, such as 1-iodohexane, has been conducted to understand their thermophysical properties. This includes the study of kinematic viscosity and other properties relevant to industrial applications (Bolotnikov & Neruchev, 2004).

Organic Synthesis

1-Chloro-6-iodohexane has been used in the synthesis of other compounds, demonstrating its utility in organic chemistry. For instance, it has been employed in the preparation of 1-chloro-3-iodoheptane, which is a precursor for various other chemical compounds (Miyano, Hokari, Umeda, & Hashimoto, 1980).

Electrophilic Reactions

1-Chloro-6-iodohexane has been studied for its role in electrophilic chlorination reactions. Such research is critical in understanding the reactivity of halogenated compounds in various chemical processes (Wang, Zhang, Wang, Wang, Xue, & Xiao, 2016).

Safety And Hazards

1-Chloro-6-iodohexane causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing mist or vapors, wash skin thoroughly after handling, and wear protective gloves/eye protection/face protection .

properties

IUPAC Name

1-chloro-6-iodohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClI/c7-5-3-1-2-4-6-8/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTJHNJCILMMRIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCI)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3067863
Record name Hexane, 1-chloro-6-iodo-
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Molecular Weight

246.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-6-iodohexane

CAS RN

34683-73-3
Record name 1-Chloro-6-iodohexane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexane, 1-chloro-6-iodo-
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Record name Hexane, 1-chloro-6-iodo-
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Record name Hexane, 1-chloro-6-iodo-
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Record name 1-chloro-6-iodohexane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
85
Citations
V Sathyanarayanamoorthi, U Ponnambalam… - Journal of molecular …, 2004 - Elsevier
… However, in the case of 1-chloro-6-iodohexane, the contribution of chlorine atom is mainly … for fourth and fifth molecular orbitals of the 1-chloro-6-iodohexane. However, there is no much …
Number of citations: 6 www.sciencedirect.com
G Crowder, M Townsend, M Jalilian - Journal of Molecular Structure, 1976 - Elsevier
shown that these compounds behave differently on crystallization as the chain length increases. For example, the GG conformer of trimethylene chloride was the one shown to be …
Number of citations: 7 www.sciencedirect.com
JA Rose, CM McGuire, AM Hansen, JA Karty… - Electrochimica …, 2016 - Elsevier
… peak, whereas reduction of 1-chloro-6-iodohexane gives rise to a … In contrast, bulk electrolyses of 1-chloro-6-iodohexane … peak, reduction of 1-chloro-6-iodohexane is a mixture of one- …
Number of citations: 4 www.sciencedirect.com
JA Rose - Electrochemical Society Meeting Abstracts 229, 2016 - iopscience.iop.org
… In comparison, voltammograms for the reduction of 1-chloro-6-iodohexane in DMF–0.050 M … In contrast, bulk electrolyses of 1-chloro-6-iodohexane indicate that reduction at a potential (…
Number of citations: 2 iopscience.iop.org
D Li, S Parkin, R Clérac, SM Holmes - Inorganic chemistry, 2006 - ACS Publications
… Treatment of tris(pyrazolyl)methane with stoichiometric quantities of n-butyllithium in tetrahydrofuran (THF), followed by dropwise addition of 1-chloro-6-iodohexane or 1-chloro-10-…
Number of citations: 89 pubs.acs.org
MS Mubarak, DG Peters - The Journal of Organic Chemistry, 1995 - ACS Publications
… Cyclic voltammograms for the reduction of 1,6-dibromo-, 1,6-diiodo-, l-bromo-6-chloro-, and 1-chloro6-iodohexane at glassy carbon electrodes in dimethylformamidecontaining …
Number of citations: 23 pubs.acs.org
MS Mubarak, DG Peters - Journal of Electroanalytical Chemistry, 1995 - Elsevier
… When 1-bromo-6-chloro- and 1-chloro-6-iodohexane are catalytically reduced with nickel(I) salen, 1,12-dichlorododecane is formed in excellent yield (91%–92%), and 1-chlorohexane (…
Number of citations: 50 www.sciencedirect.com
WR Michael - Journal of Chemical and Engineering Data, 1966 - ACS Publications
… The sodium salt of the acetylenic compound was condensed with 1 -chloro-6-iodohexane (VI) to form 10-(2'-methylphenyl)-7-decynyl chloride (VII). Interaction ofthe chloride with …
Number of citations: 2 pubs.acs.org
RL Crumbie, DD Ridley - Australian Journal of Chemistry, 1979 - CSIRO Publishing
… 1-Chloro-6-iodohexane (27.5 g) was stirred with thiourea (8.5 g) in ethanol (30 ml) at 40-50" in the dark. When t.1.c. of the crude mixture showed no starting halide was present (about 2 …
Number of citations: 11 www.publish.csiro.au
A Shafiee, M Vossoghi, CG Francisco, R Freire… - Steroids, 1983 - Elsevier
… % of 1,6-diiodohexane and 50% of 1-chloro-6-iodohexane were present. The mixture was … g of 1-chloro-6-iodohexane, bp lOO-llOC, 5-8 mm Hg. To a solution of 1-chloro-6-iodohexane (…
Number of citations: 2 www.sciencedirect.com

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